tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate
CAS No.:
Cat. No.: VC16480368
Molecular Formula: C19H23BrN2O3
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23BrN2O3 |
|---|---|
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate |
| Standard InChI | InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3 |
| Standard InChI Key | WUEIYIPUVOLPDP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=NC=CC(=C2)CBr |
Introduction
Structural Characteristics and Molecular Properties
Core Functional Groups
tert-ButylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate features three distinct moieties:
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A tert-butyl carbamate group (), providing steric bulk and influencing solubility.
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A 4-(bromomethyl)pyridin-2-yl group, where the bromine atom at the methyl position enhances electrophilic reactivity .
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A 4-methoxybenzyl group (), contributing to aromatic interactions and metabolic stability.
Table 1: Key Molecular Properties
Spectroscopic and Physical Data
While detailed spectroscopic data (e.g., NMR, IR) remain unpublished, the bromomethyl group’s characteristic absorption in the 500–600 cm range (C-Br stretch) and the tert-butyl group’s NMR signal near 1.4 ppm are anticipated. The compound’s melting and boiling points are unspecified, but its solid-state stability under inert conditions is noted .
Synthesis and Reactivity
Synthetic Pathways
Current literature lacks explicit protocols for this compound, but analogous bromomethylpyridine syntheses suggest a multi-step approach :
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Nicotinic Acid Derivative Preparation: 5-Methylnicotinic acid or similar precursors may undergo esterification or amidation to introduce the tert-butyl carbamate group .
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Bromination: Electrophilic bromination at the methyl position using reagents like or (N-bromosuccinimide) .
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Protection/Deprotection: Sequential protection of amine groups and final coupling with the methoxyphenyl moiety.
A reported yield of 65.9% for structurally related compounds highlights the efficiency of bromination steps under controlled conditions .
Reactivity Profile
The bromomethyl group () drives most reactions:
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Nucleophilic Substitution: Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds.
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Hydrolysis: In aqueous bases, forms hydroxymethyl derivatives ().
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Cross-Coupling: Participates in Suzuki-Miyaura or Buchwald-Hartwig reactions for biaryl or heteroaryl synthesis.
The tert-butyl group’s stability under acidic conditions and the methoxy group’s resistance to oxidation further enhance synthetic utility.
| Precaution Code | Instruction |
|---|---|
| P210 | Keep away from heat/open flames |
| P233 | Store in a tightly closed container |
| P264 | Wash hands thoroughly after handling |
| P261 | Avoid inhalation of dust/aerosols |
The compound requires storage under inert gas (e.g., argon) at 2–8°C to prevent degradation . Moisture-sensitive reactions necessitate anhydrous conditions.
Comparison with Analogous Compounds
5-Methyl-3-(Bromomethyl)Pyridine Hydrobromide
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Application: Direct intermediate in rupatadine synthesis, whereas the tert-butyl derivative offers enhanced steric protection for selective coupling .
3-(Bromomethyl)Pyridine Derivatives
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Reactivity: Similar electrophilic bromine but reduced stability due to absent electron-donating groups (e.g., methoxy).
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies to improve yield and scalability.
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Pharmacological Screening: Evaluating kinase inhibition efficacy and toxicity profiles.
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Material Characterization: Investigating MOF/polymer composites for catalytic or sensing applications.
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